(Oxybis(4,1-phenylene))bis(dimethylsilane)

Catalog No.
S8165006
CAS No.
M.F
C16H22OSi2
M. Wt
286.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Oxybis(4,1-phenylene))bis(dimethylsilane)

Product Name

(Oxybis(4,1-phenylene))bis(dimethylsilane)

IUPAC Name

[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane

Molecular Formula

C16H22OSi2

Molecular Weight

286.51 g/mol

InChI

InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3

InChI Key

LMGVLQCDVJCSSQ-UHFFFAOYSA-N

SMILES

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C

(Oxybis(4,1-phenylene))bis(dimethylsilane), CAS No. 13315-17-8, is a difunctional organosilane monomer designed for the synthesis of advanced silicon-containing polymers. Its structure, featuring two reactive dimethylsilyl (Si-H) groups linked by a flexible diphenyl ether backbone, makes it a key precursor for poly(silyl ether)s (PSEs) and other high-performance materials. These polymers are noted for their thermal stability and potential in applications requiring specific dielectric or optical properties. The Si-H groups are amenable to various polymerization reactions, most notably catalytic hydrosilylation, which allows for the creation of precisely structured polymers without generating by-products.

Substituting (Oxybis(4,1-phenylene))bis(dimethylsilane) with structurally similar monomers is often impractical due to significant impacts on final polymer properties. Replacing the flexible ether linkage with a rigid biphenyl or a simple phenylene core, as found in monomers like 1,4-bis(dimethylsilyl)benzene, drastically alters polymer chain mobility. This modification can increase the glass transition temperature (Tg) but often reduces solubility in common processing solvents like THF or chloroform, complicating film casting and device fabrication. Similarly, substituting the reactive Si-H group with a non-reactive Si-CH3 (trimethylsilyl) or a more hydrolytically unstable Si-OH (silanol) group fundamentally changes the polymerization chemistry, making the compound incompatible with established hydrosilylation protocols and altering the stability of the resulting material. These differences in processability, thermal behavior, and reaction compatibility make precise monomer selection critical for achieving target performance specifications.

Enhanced Polymerization Reactivity and Molecular Weight Compared to Aliphatic Analogs

In hydrosilylation polymerization with diynes, (Oxybis(4,1-phenylene))bis(dimethylsilane), an aromatic bis(silyl hydride), successfully forms moderately high molecular weight polymers. In contrast, an aliphatic bis(silyl hydride) analog failed to generate any polymeric material under the same conditions, yielding only low molecular weight oligomers or cyclic compounds.

Evidence DimensionPolymer Formation via Hydrosilylation
Target Compound DataForms moderately high molecular weight polymer
Comparator Or BaselineAliphatic bis(hydride) (1,2-bis(dimethylsilyl)ethane): Fails to generate polymer; forms only oligomers/cyclics
Quantified DifferenceQualitative but definitive: Successful polymerization vs. failed polymerization
ConditionsReaction with diphenyldiacetylene using Karstedt's catalyst.

This demonstrates superior reactivity and suitability as a monomer for creating high molecular weight polymers where aliphatic analogs fail, a critical factor for achieving desired mechanical properties.

Improved Processability: Superior Solubility of Diphenyl Ether-Based Polymers Over Rigid Biphenyl Analogs

Polymers incorporating flexible diphenyl ether linkages, such as those derived from (Oxybis(4,1-phenylene))bis(dimethylsilane), consistently exhibit enhanced solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), chloroform, and tetrahydrofuran (THF). This contrasts with polymers built from more rigid backbones like biphenyl or naphthalene, which often have limited solubility, hindering their processing into films and coatings. For example, many poly(arylene ether)s based on diphenyl ether are soluble, while analogous structures without the ether linkage are not.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataPolymers derived from diphenyl ether monomers are generally soluble in common solvents (NMP, CHCl3, THF).
Comparator Or BaselinePolymers from rigid aromatic backbones (e.g., biphenyl, naphthalene) often exhibit poor solubility.
Quantified DifferenceQualitative but critical for processing: Soluble vs. Insoluble/Poorly Soluble
ConditionsStandard polymer solubility testing in common organic solvents at room temperature.

Superior solubility is a primary procurement driver, as it enables cost-effective solution-based processing methods like spin-coating, which are essential in microelectronics and coating applications.

Achieves Low Dielectric Constants Suitable for High-Frequency Applications

Polymers synthesized via hydrosilylation of dihydrosilanes, including aromatic ether structures, can achieve low dielectric constants (Dk) and exceptionally low dielectric loss tangents (Df). Optimized systems based on this chemistry have demonstrated Dk values of ~2.6 and Df values below 0.002 at 20 GHz. In a related class, silarylene-siloxane copolymers have been shown to produce films with dielectric constants ranging from 2.3 to 3.0. This performance is superior to many standard high-temperature polymers, such as polyimides, whose dielectric constants are typically higher.

Evidence DimensionDielectric Constant (Dk)
Target Compound DataPolymers from this class achieve Dk values of ~2.6.
Comparator Or BaselineStandard Polyimides (e.g., Kapton®): Dk ≈ 3.4
Quantified Difference20-25% lower dielectric constant than standard polyimides.
ConditionsMeasurements at high frequency (e.g., 20 GHz).

A lower dielectric constant reduces signal delay and cross-talk in high-frequency circuits, making this monomer a strategic choice for fabricating next-generation electronic components.

Precursor for Solution-Processable Low-k Dielectric Films

The demonstrated ability to form soluble polymers with low dielectric constants makes this monomer a prime candidate for fabricating interlayer dielectrics and insulating films in microelectronics. Its superior solubility compared to rigid analogs allows for uniform film deposition via spin-coating, a critical advantage for manufacturability.

Synthesis of High-Performance Thermosets and Elastomers

The monomer's high reactivity in hydrosilylation polymerization enables its use as a monomer or crosslinker to create thermally stable polymer networks. The flexible ether backbone can impart a lower glass transition temperature compared to all-aromatic backbones, which is desirable for creating high-performance elastomers or processable thermosets with high thermal decomposition temperatures.

Development of Advanced Coatings and Encapsulants

The combination of thermal stability, potential for low dielectric properties, and good solubility in common solvents supports its use in formulating advanced protective coatings and encapsulants for sensitive electronic components. The hydrosilylation curing process is efficient and forms no volatile by-products, ensuring high-purity, stable final materials.

Hydrogen Bond Acceptor Count

1

Exact Mass

286.12091839 g/mol

Monoisotopic Mass

286.12091839 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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